Tetramethylsilane-d12

NMR Spectroscopy Isotopic Enrichment Quantitative NMR

Tetramethylsilane-d12 (TMS-d12) is a fully deuterated analog of tetramethylsilane (TMS). It is classified as an NMR chemical shift reference compound.

Molecular Formula C4H12Si
Molecular Weight 100.3 g/mol
CAS No. 18145-38-5
Cat. No. B103246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylsilane-d12
CAS18145-38-5
Molecular FormulaC4H12Si
Molecular Weight100.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C
InChIInChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3
InChIKeyCZDYPVPMEAXLPK-MGKWXGLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylsilane-d12 (CAS 18145-38-5): Procurement Guide for High-Purity Deuterated NMR Reference Standards


Tetramethylsilane-d12 (TMS-d12) is a fully deuterated analog of tetramethylsilane (TMS) . It is classified as an NMR chemical shift reference compound . As a deuterated compound, TMS-d12 is specifically designed for use as an internal lock substance and reference in nuclear magnetic resonance (NMR) spectroscopy, ensuring spectral integrity by eliminating the proton signal that would otherwise appear from a non-deuterated reference .

Why Tetramethylsilane-d12 Cannot Be Substituted with Non-Deuterated TMS in Advanced NMR Applications


Direct substitution of TMS-d12 with its non-deuterated analog (TMS) or alternative reference compounds introduces significant measurement errors and experimental limitations. Non-deuterated TMS produces a strong ¹H signal at 0 ppm, which can obscure or interfere with the detection of crucial analyte signals in the crowded 0-2 ppm region . Furthermore, the chemical shift of TMS is not absolute; it exhibits a measurable dependence on solvent and temperature . For instance, the ¹³C resonance of TMS shifts by +0.71 ppm in CDCl₃ and -0.74 ppm in methanol relative to an external standard . This solvent-dependent drift can lead to cross-study inconsistencies if not meticulously corrected. TMS-d12, by virtue of its deuterium composition, serves as the primary field-frequency lock and internal reference standard, providing a reproducible, 0 ppm anchor point that is free from interfering proton signals, thereby ensuring data integrity and comparability across different solvents and experimental setups .

Quantitative Differentiation: Tetramethylsilane-d12 vs. Alternatives (TMS, DSS, TSP)


Isotopic Purity and Proton Signal Elimination

Commercially available Tetramethylsilane-d12 (TMS-d12) is specified with a high isotopic enrichment of ≥99 atom % D . This is in stark contrast to the protonated analog, Tetramethylsilane (TMS), which contains 100% ¹H atoms. The high isotopic purity of TMS-d12 ensures that the ¹H NMR signal from the reference compound is effectively eliminated, preventing spectral overlap and interference with analyte signals in the diagnostic 0-2 ppm region .

NMR Spectroscopy Isotopic Enrichment Quantitative NMR

Mitigation of Solvent-Induced ¹³C Chemical Shift Error

When used as an external standard, the ¹³C resonance of TMS exhibits significant solvent-induced shifts. In a solid-state MAS NMR study, the ¹³C resonance of TMS was found to be shifted by +0.71 ppm in deuterochloroform (CDCl₃) and -0.74 ppm in methanol relative to its position as an external reference . While these shifts are well-documented for TMS, the use of TMS-d12 as an internal standard, combined with modern lock-based referencing, effectively corrects for bulk magnetic susceptibility effects, providing a more accurate and reproducible 0 ppm anchor point across different solvent systems.

¹³C NMR Chemical Shift Referencing MAS NMR

Performance as a Field-Frequency Lock Substance

In NMR experiments requiring a field-frequency lock, TMS-d12 is explicitly recommended over alternative lock substances like acetone-d₆ due to its superior inertness and reduced potential for oriented hetero-molecular association . A study on ¹⁹F NMR deshielding values found that acetone-d₆, when used as a lock, exhibited large negative slopes indicative of oriented association with analytes, thereby skewing results. In contrast, the use of cyclohexane-d₁₂ or TMS-d₁₂ as a lock was recommended to avoid this artifact .

NMR Lock Deuterium Lock Spectrometer Stability

Solubility Profile in Non-Polar Organic Solvents

TMS and its deuterated analog TMS-d12 are chemically inert and highly soluble in standard organic NMR solvents such as CDCl₃, C₆D₆, and DMSO-d₆ . This is a key differentiator from aqueous reference standards like 3-(trimethylsilyl)propionic acid (TSP) and 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS), which are specifically chosen for their solubility in D₂O but are not suitable for organic-phase analyses . The ability to add TMS-d12 directly to an organic sample as an internal reference ensures a simple, one-step preparation and provides a consistent, known concentration of the standard.

Organic Synthesis Lipidomics Natural Product NMR

Optimal Applications for Tetramethylsilane-d12 Based on Quantitative Evidence


High-Field ¹H and ¹³C NMR Metabolomics and Complex Mixture Analysis

The ≥99 atom % D isotopic purity of TMS-d12 is essential for metabolomics studies, where the 0-2 ppm region of a ¹H NMR spectrum is dense with metabolite signals . Using non-deuterated TMS would introduce a large reference peak that obscures these signals, compromising the ability to identify and quantify important biomarkers. TMS-d12 ensures a clean baseline in this critical spectral window, enabling accurate multivariate statistical analysis of complex biofluids or natural product extracts .

Solid-State and Liquid-State ¹³C NMR with Cross-Platform Referencing

For laboratories that compare liquid-state and solid-state ¹³C NMR data, the use of TMS-d12 as an internal standard is crucial for mitigating solvent-induced shifts . As documented, the ¹³C resonance of TMS can shift by up to 0.74 ppm depending on the solvent . By using TMS-d12 as a consistent internal reference and leveraging modern lock-based correction methods, users can achieve a reproducible 0 ppm anchor that facilitates accurate cross-study and cross-platform data comparison, a key requirement for structure determination and publication in high-impact journals .

Quantitative NMR (qNMR) for Purity Assessment and Assay Development

In qNMR applications, the internal standard must not interfere with analyte signals. The deuterated nature of TMS-d12 makes it an ideal internal standard for the quantitative analysis of organic compounds, as its ¹H signal is eliminated, preventing overlap with the analyte's signals of interest . This ensures that the integration of analyte peaks, which is directly proportional to concentration, is free from interference, leading to more accurate and precise purity determinations and assay results .

Organic Synthesis and Natural Product Chemistry Workflows

The vast majority of organic and natural product chemistry is performed in non-polar, organic solvents. TMS-d12 is the industry-standard internal reference for these systems due to its inertness and high solubility in solvents like CDCl₃, DMSO-d₆, and C₆D₆ . Alternative aqueous standards like TSP and DSS are unsuitable and would precipitate or not dissolve, rendering them useless . Therefore, TMS-d12 is the default, and often only, viable internal reference standard for routine synthetic chemistry confirmation and purity checks .

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